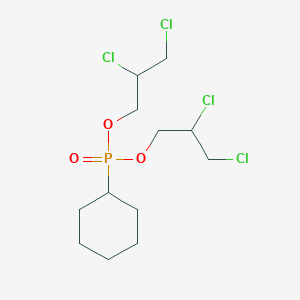
Bis(2,3-dichloropropyl) cyclohexylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,3-dichloropropyl) cyclohexylphosphonate is a chemical compound known for its unique structure and properties. It is an ester of phosphonic acid and is characterized by the presence of two 2,3-dichloropropyl groups and a cyclohexyl group attached to the phosphonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,3-dichloropropyl) cyclohexylphosphonate typically involves the reaction of cyclohexylphosphonic dichloride with 2,3-dichloropropanol. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme can be represented as follows:
Cyclohexylphosphonic dichloride+2(2,3-dichloropropanol)→Bis(2,3-dichloropropyl) cyclohexylphosphonate+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,3-dichloropropyl) cyclohexylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The chlorine atoms in the 2,3-dichloropropyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a wide range of substituted phosphonates .
Aplicaciones Científicas De Investigación
Bis(2,3-dichloropropyl) cyclohexylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonate compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which Bis(2,3-dichloropropyl) cyclohexylphosphonate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The pathways involved often include phosphorylation and dephosphorylation reactions, which are critical in regulating various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2,3-dichloropropyl) phosphate: Another chlorinated phosphonate with flame retardant properties.
Bis(2-chloroethyl) phosphate: Similar in structure but with different substituents, leading to distinct reactivity and applications.
Uniqueness
Bis(2,3-dichloropropyl) cyclohexylphosphonate is unique due to its specific combination of 2,3-dichloropropyl and cyclohexyl groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
113575-75-0 |
|---|---|
Fórmula molecular |
C12H21Cl4O3P |
Peso molecular |
386.1 g/mol |
Nombre IUPAC |
bis(2,3-dichloropropoxy)phosphorylcyclohexane |
InChI |
InChI=1S/C12H21Cl4O3P/c13-6-10(15)8-18-20(17,19-9-11(16)7-14)12-4-2-1-3-5-12/h10-12H,1-9H2 |
Clave InChI |
KIPXAJVIEMYKMN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)P(=O)(OCC(CCl)Cl)OCC(CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















